molecular formula C21H24N2O2 B2698422 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 923103-70-2

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2698422
CAS No.: 923103-70-2
M. Wt: 336.435
InChI Key: AJMBMHGRKZCDRW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a sophisticated synthetic intermediate. Its molecular structure, which incorporates a benzamide core linked to a phenyl ring substituted with a 2-oxopyrrolidin (lactam) group, is a common pharmacophore in drug discovery. This structural motif is frequently explored in the development of bioactive molecules and active pharmaceutical ingredients (APIs) . Compounds featuring similar tert-butyl benzamide scaffolds are investigated for their potential interactions with various biological targets, and this specific reagent serves as a key building block for the synthesis of more complex chemical entities . The presence of the 2-oxopyrrolidin-1-yl group is a notable feature, as pyrrolidinone derivatives are found in a wide range of therapeutics and are known to contribute to favorable pharmacokinetic properties . This product is strictly for Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary documentation, including a Certificate of Analysis (COA) and Safety Data Sheet (SDS), is available upon request to support your research and development activities.

Properties

IUPAC Name

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-21(2,3)16-11-9-15(10-12-16)20(25)22-17-6-4-7-18(14-17)23-13-5-8-19(23)24/h4,6-7,9-12,14H,5,8,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMBMHGRKZCDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the tert-butyl group and the benzamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Target/Activity References
4-tert-Butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (Target Compound) C21H24N2O2 336.43 2-oxopyrrolidin-1-yl phenyl group BTK kinase inhibitor
4-tert-Butyl-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (Compound 72) C22H25N3O2 363.46 Pyrazole ring with 4-methoxyphenyl substituent GABA transporter inhibitor (GAT1)
4-tert-Butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide C23H25N3O2 375.47 1,5-dimethyl-3-oxo-pyrazole moiety Undisclosed (structural analog)
4-tert-Butyl-N-{3-[8-({4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}amino)imidazo[1,2-a]pyrazin-6-yl]phenyl}benzamide C36H38N6O2 586.73 Imidazo[1,2-a]pyrazine core with piperazine linker BTK kinase inhibitor (higher potency)
4-(tert-Butyl)-N-[3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl]benzamide C24H32N2OS 396.59 Tetrahydrobenzo[b]thiophene scaffold Undisclosed (structural analog)

Key Comparisons

Substituent Effects on Kinase Inhibition :

  • The target compound inhibits BTK via interactions between its 2-oxopyrrolidin-1-yl group and the kinase's ATP-binding pocket, as demonstrated in crystallographic studies .
  • The imidazo[1,2-a]pyrazine analog (C36H38N6O2) exhibits enhanced potency due to the extended π-π stacking and hydrogen-bonding interactions from the imidazo-pyrazine core and piperazine substituent .

Impact of Heterocyclic Cores :

  • Pyrazole-containing analogs (e.g., Compound 72) display divergent biological activities, such as GABA transporter inhibition, attributed to the electron-rich pyrazole ring and methoxyphenyl group .
  • The tetrahydrobenzo[b]thiophene analog (C24H32N2OS) introduces sulfur-containing heterocycles, which may improve metabolic stability but lacks reported kinase activity .

Synthetic Accessibility :

  • The target compound and Compound 72 share similar synthetic routes (HBTU-mediated amide coupling), but the latter requires additional steps to install the pyrazole ring .
  • The imidazo[1,2-a]pyrazine analog necessitates Suzuki-Miyaura cross-coupling for core assembly, increasing synthetic complexity .

Biological Activity

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{24}N_{2}O, which features a tert-butyl group and a phenyl ring attached to a benzamide structure. Its unique structure contributes to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been noted:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, reducing oxidative stress in cells. This property is particularly relevant in neuroprotective applications, where oxidative damage plays a significant role .

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Antitumor Activity

Recent studies have explored the antitumor potential of benzamide derivatives. For instance, certain derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against amyloid-beta toxicity, which is relevant in Alzheimer's disease research. In vitro studies showed that it could enhance cell viability in the presence of amyloid-beta peptides, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Case Studies

StudyFindings
Study 1 Evaluated the effect of similar benzamide derivatives on AChE inhibition. Results indicated significant inhibition (IC50 values ranging from 10 to 20 µM) suggesting potential use in treating cognitive disorders .
Study 2 Investigated the cytotoxic effects on cancer cell lines. Compounds demonstrated IC50 values between 5 to 15 µM, indicating moderate to high potency against tumor cells .
Study 3 Assessed neuroprotective effects using an Aβ-induced toxicity model. The compound improved cell viability by approximately 60% compared to controls .

Pharmacological Profiles

The pharmacological profiles of compounds related to this compound include:

  • Selectivity : Many derivatives show selective inhibition towards specific targets such as AChE and certain kinases involved in cancer progression.
  • Bioavailability : The bioavailability of these compounds varies significantly based on their chemical structure, affecting their therapeutic efficacy.

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